molecular formula C7H6 B12593276 Bicyclo[3.2.0]hepta-1(5),2,6-triene CAS No. 604791-38-0

Bicyclo[3.2.0]hepta-1(5),2,6-triene

Cat. No.: B12593276
CAS No.: 604791-38-0
M. Wt: 90.12 g/mol
InChI Key: YBKCVDVOBFADIA-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hepta-1(5),2,6-triene is an organic compound with the molecular formula C7H6. It is a bicyclic structure containing a cyclopropane ring fused to a cycloheptatriene ring. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.0]hepta-1(5),2,6-triene can be synthesized through various methods. One common approach involves the thermal rearrangement of cycloheptatriene derivatives. For instance, the reaction of cycloheptatriene with certain reagents under controlled conditions can lead to the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a laboratory scale using the aforementioned synthetic routes. Scaling up these methods for industrial production would require optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]hepta-1(5),2,6-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of bicyclic or monocyclic products.

    Substitution: Substitution reactions can occur at different positions on the bicyclic structure, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Bicyclo[3.2.0]hepta-1(5),2,6-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]hepta-1(5),2,6-triene involves its interaction with molecular targets through its reactive sites. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. These reactions are influenced by the strain in the bicyclic structure and the presence of substituents .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[3.2.0]hepta-1,3,6-triene
  • Bicyclo[3.2.0]hepta-3,6-diene-2-ylidene
  • Cyclohepta-1,2,4,6-tetraene

Uniqueness

Bicyclo[3.2.0]hepta-1(5),2,6-triene is unique due to its specific ring structure and the position of the double bonds. This structural arrangement imparts distinct reactivity and stability compared to other similar compounds. The compound’s ability to undergo various chemical reactions and form diverse products makes it a valuable subject of study in organic chemistry .

Properties

CAS No.

604791-38-0

Molecular Formula

C7H6

Molecular Weight

90.12 g/mol

IUPAC Name

bicyclo[3.2.0]hepta-1(7),2,5-triene

InChI

InChI=1S/C7H6/c1-2-6-4-5-7(6)3-1/h1-2,4-5H,3H2

InChI Key

YBKCVDVOBFADIA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=C21

Origin of Product

United States

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